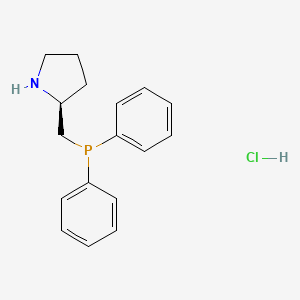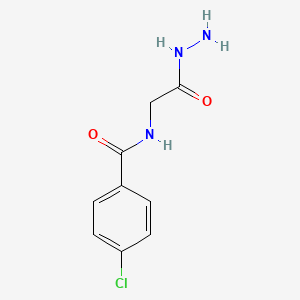
4-Chloro-N-hydrazinocarbonylmethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydrazinocarbonylmethyl-benzamide is a chemical compound with the molecular formula C9H10ClN3O It is a derivative of benzamide, characterized by the presence of a chloro group and a hydrazinocarbonylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide typically involves the condensation of 4-chlorobenzoic acid with hydrazine derivatives. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydrazinocarbonylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Chloro-N-hydrazinocarbonylmethyl-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a hydrazinocarbonylmethyl group.
4-Chloro-N-(4-fluorophenyl)benzamide: Contains a fluorine atom instead of a hydrazinocarbonylmethyl group.
Uniqueness
4-Chloro-N-hydrazinocarbonylmethyl-benzamide is unique due to the presence of the hydrazinocarbonylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
GYHIZQVCUKJWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
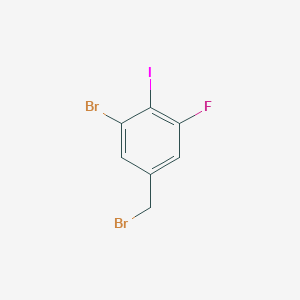
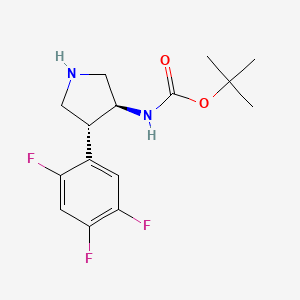
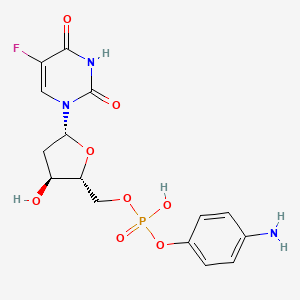

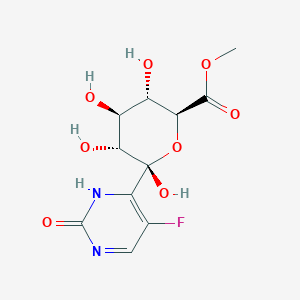
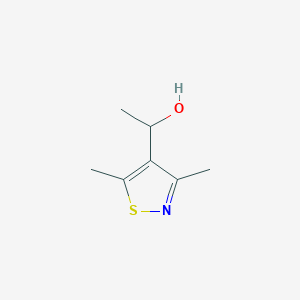
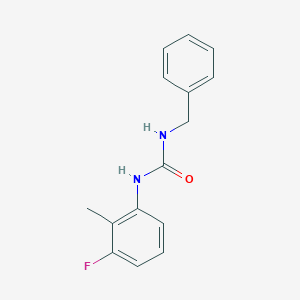
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
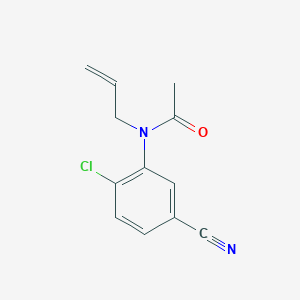
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
